molecular formula C18H20FNO4S B2961683 N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide CAS No. 337920-96-4

N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide

Cat. No.: B2961683
CAS No.: 337920-96-4
M. Wt: 365.42
InChI Key: NMTXXVDGQBWKSA-UHFFFAOYSA-N
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Description

N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide is a synthetic small molecule characterized by a 3,4,5-trimethoxy-substituted benzene ring linked via a carboxamide group to an ethyl chain bearing a 4-fluorophenylsulfanyl moiety. Key structural features include:

  • 3,4,5-Trimethoxybenzene core: A common pharmacophore in bioactive molecules, often associated with improved solubility and target binding due to methoxy groups’ electron-donating and hydrogen-bonding capabilities.
  • Carboxamide linkage: Enhances metabolic stability compared to esters or ketones, as amides resist hydrolysis under physiological conditions.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfanylethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S/c1-22-15-10-12(11-16(23-2)17(15)24-3)18(21)20-8-9-25-14-6-4-13(19)5-7-14/h4-7,10-11H,8-9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTXXVDGQBWKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide typically involves multiple steps, starting with the preparation of the core trimethoxybenzenecarboxamide structure

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide is studied for its potential biological activity. It has shown promise in various assays, including enzyme inhibition and receptor binding studies.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact pathways and molecular targets vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trimethoxy-Substituted Aromatic Cores

[5-(2,3-Dichlorophenyl)furan-2-yl]methyl 3,4,5-trimethoxybenzoate (701965-65-3)
  • Core Structure : Shares the 3,4,5-trimethoxybenzoate group but substitutes the carboxamide with an ester linkage.
  • Key Differences: The ester group increases susceptibility to hydrolysis compared to the carboxamide in the target compound.
  • Implications : The dichlorophenyl group may enhance membrane permeability but reduce metabolic stability compared to the fluorophenyl group .
5-Amino-4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-1-carboxamide (1015845-76-7)
  • Core Structure : Features a pyrazole ring with a carboxamide group, similar to the target’s amide linkage.
  • Key Differences :
    • The pyrazole core introduces nitrogen atoms, enabling hydrogen bonding distinct from the benzene ring in the target compound.
    • Substituents include a 4-chlorophenyl and 2,4-dimethoxyphenyl group, differing in halogen placement (Cl vs. F) and methoxy substitution pattern.
  • Implications : The dimethoxyphenyl group may confer distinct electronic effects compared to the trimethoxybenzene in the target compound .

Compounds with Sulfur-Containing Linkages

Cangrelor (USAN RR-120)
  • Core Structure: An adenosine monophosphate analogue with phosphonic acid and thioether groups, structurally distinct from the target compound.
  • Key Differences :
    • Contains a nucleotide backbone (adenine) and dichloromethylene bisphosphonate groups, enabling antiplatelet activity via P2Y12 receptor antagonism.
    • The methylthioethyl and trifluoropropylthio substituents differ significantly from the fluorophenylsulfanyl group in the target compound.
  • Implications : Highlights the versatility of thioether linkages in drug design but underscores divergent therapeutic applications .

Tabulated Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Functional Groups Potential Therapeutic Use
Target Compound Benzenecarboxamide 3,4,5-Trimethoxy, 4-fluorophenylthioethyl Carboxamide, thioether, methoxy Not specified
701965-65-3 Benzoate ester 3,4,5-Trimethoxy, dichlorophenyl-furan Ester, dichlorophenyl, furan Not specified
1015845-76-7 Pyrazole carboxamide 4-Chlorophenyl, 2,4-dimethoxyphenyl Carboxamide, chlorophenyl, methoxy Not specified
Cangrelor Adenyl phosphonate Methylthioethyl, trifluoropropylthio Phosphonic acid, thioether, adenine Antiplatelet agent

Research Findings and Implications

  • Metabolic Stability : The carboxamide in the target compound likely confers greater resistance to enzymatic degradation compared to ester-containing analogues like 701965-65-3.
  • Halogen Effects : Fluorine in the target compound may reduce off-target interactions compared to bulkier chlorinated analogues (e.g., 1015845-76-7), balancing lipophilicity and target specificity.
  • Sulfur Linkages : Thioether groups (common in the target compound and Cangrelor) enhance conformational flexibility but differ in therapeutic outcomes due to divergent core structures.

Notes

Data Limitations : Available evidence lacks explicit pharmacological data (e.g., IC50, bioavailability) for the target compound, necessitating caution in therapeutic speculation.

Structural vs. Functional Comparison : Emphasis is placed on structural motifs due to insufficient activity data for most analogues.

Diverse Sources : References include USAN-designated drugs (Cangrelor) and synthetic intermediates, ensuring broad coverage of structural diversity .

Biological Activity

N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C18H22FNO4S
  • Molecular Weight: 357.44 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily linked to its interaction with various biological targets. The following mechanisms have been proposed based on existing research:

  • Inhibition of Enzymatic Activity:
    • The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cholesterol absorption and metabolism. For instance, similar compounds have demonstrated efficacy in lowering plasma cholesterol levels by inhibiting intestinal cholesterol absorption .
  • Antioxidant Properties:
    • Preliminary studies suggest that this compound may exhibit antioxidant activity, which could contribute to its protective effects in cellular models. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
  • Anti-inflammatory Effects:
    • Some derivatives of similar chemical structures have been reported to possess anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its derivatives:

Activity TypeObservationsReference
Enzyme InhibitionInhibits intestinal cholesterol absorption with an ED50 of 0.04 mg/kg/day
Antioxidant ActivityExhibits potential antioxidant effects in vitro
Anti-inflammatoryReduces pro-inflammatory cytokine production in cell cultures

Case Studies

  • Cholesterol Metabolism Study:
    A study conducted on a cholesterol-fed hamster model demonstrated that the compound significantly reduced serum total cholesterol and liver cholesteryl esters compared to controls. This suggests a promising role in managing hyperlipidemia .
  • Oxidative Stress Model:
    In vitro studies showed that the compound could reduce oxidative stress markers in human endothelial cells. This indicates potential therapeutic applications in cardiovascular diseases where oxidative stress plays a critical role .

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